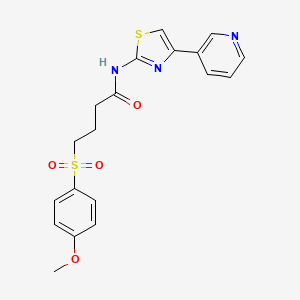

4-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticonvulsant Activity

4-((4-Methoxyphenyl)sulfonyl)-N-(4-(Pyridin-3-yl)thiazol-2-yl)butanamide and its derivatives have been studied for their potential in synthesizing heterocyclic compounds with anticonvulsant properties. For instance, compounds including 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide have shown significant anticonvulsive effects in research, offering complete protection against picrotoxin-induced convulsions in some cases (Farag et al., 2012).

Heterocyclic Synthesis

This compound is also involved in the synthesis of various polyfunctionally substituted pyridine and pyrazole derivatives. It plays a crucial role in the development of complex molecular structures used in various fields of chemistry and pharmaceuticals. The versatility in reactions it undergoes makes it a valuable compound for the synthesis of novel molecules (Hussein et al., 2008).

Antimicrobial Activity

Research has been conducted to explore the antimicrobial activities of new heterocycles based on compounds like 4-((4-Methoxyphenyl)sulfonyl)-N-(4-(Pyridin-3-yl)thiazol-2-yl)butanamide. These studies focus on creating compounds with potential use in combating various microbial infections (El‐Emary et al., 2002).

Photodynamic Therapy Application

Some derivatives of this compound have been synthesized and characterized for their potential in photodynamic therapy applications, particularly in cancer treatment. The properties of these compounds, such as high singlet oxygen quantum yield, make them suitable as Type II photosensitizers in treating cancer (Pişkin et al., 2020).

Anticancer Activity

Additionally, studies have investigated the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines containing a sulfonyl moiety for their anticancer activities. These studies are indicative of the compound's potential in developing new therapeutic agents against various forms of cancer (Redda & Gangapuram, 2007).

Molecular Electronics

This compound also finds applications in the field of molecular electronics. Its derivatives serve as building blocks for thiol end-capped molecular wires, showcasing its potential in the development of advanced electronic materials and devices (Stuhr-Hansen et al., 2005).

NLO Materials and Photochromic Gratings

Azo sulfonamide chromophores, including those derived from this compound, have been used as nonlinear optical (NLO) materials in films for photochromic gratings. This application demonstrates the compound's versatility in advanced materials science and optical technologies (Kucharski et al., 2010).

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-26-15-6-8-16(9-7-15)28(24,25)11-3-5-18(23)22-19-21-17(13-27-19)14-4-2-10-20-12-14/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDVCBVMNYFJRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2620666.png)

![8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2620667.png)

![4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B2620669.png)

![(2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2620675.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2620676.png)

![Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylate](/img/structure/B2620680.png)

![Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester](/img/structure/B2620681.png)

![(Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620686.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2620687.png)